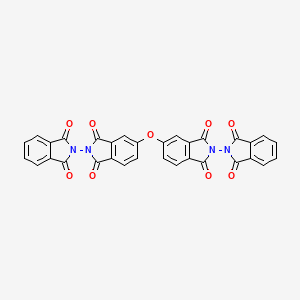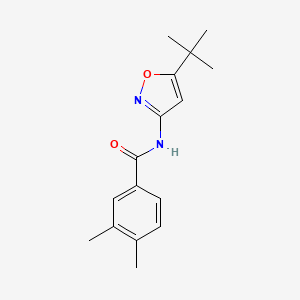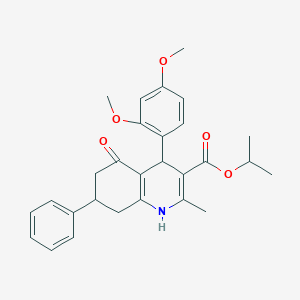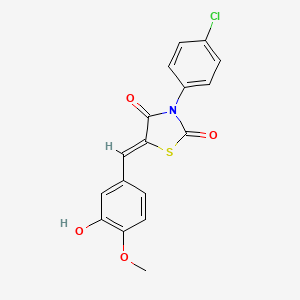
4-(3-methylphenoxy)-N-(2-nitrophenyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-methylphenoxy)-N-(2-nitrophenyl)butanamide, also known as GW501516, is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ). It was initially developed as a potential treatment for metabolic and cardiovascular diseases due to its ability to increase fatty acid oxidation and improve insulin sensitivity. However, it has gained popularity in the sports and fitness industry as a performance-enhancing drug due to its ability to enhance endurance and improve muscle recovery.
Mécanisme D'action
4-(3-methylphenoxy)-N-(2-nitrophenyl)butanamide activates PPARδ, which is a nuclear receptor that plays a crucial role in regulating lipid metabolism and glucose homeostasis. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, which ultimately leads to improved energy metabolism and insulin sensitivity.
Biochemical and Physiological Effects
4-(3-methylphenoxy)-N-(2-nitrophenyl)butanamide has been shown to have several biochemical and physiological effects. It increases the expression of genes involved in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis. It also decreases the expression of genes involved in inflammation and lipid synthesis. Physiologically, it has been shown to improve endurance, reduce muscle damage, and increase muscle recovery.
Avantages Et Limitations Des Expériences En Laboratoire
4-(3-methylphenoxy)-N-(2-nitrophenyl)butanamide has several advantages for lab experiments, including its ability to improve insulin sensitivity and increase fatty acid oxidation. However, it also has limitations, including its potential to cause cancer and its ability to interact with other drugs.
Orientations Futures
There are several future directions for research on 4-(3-methylphenoxy)-N-(2-nitrophenyl)butanamide. One area of interest is its potential in treating various cancers and neurological disorders. Additionally, there is a need for further research on its long-term safety and potential interactions with other drugs. Finally, there is a need for research on its potential as a performance-enhancing drug and its impact on athletic performance.
Méthodes De Synthèse
The synthesis of 4-(3-methylphenoxy)-N-(2-nitrophenyl)butanamide involves several steps, including the reaction of 3-methylphenol with potassium tert-butoxide to form 3-methylphenol potassium salt. This is then reacted with 2-chloro-5-nitrobenzaldehyde to form 4-(3-methylphenoxy)-2-nitrobenzaldehyde. The final step involves the reaction of 4-(3-methylphenoxy)-2-nitrobenzaldehyde with butylamine to form 4-(3-methylphenoxy)-N-(2-nitrophenyl)butanamide.
Applications De Recherche Scientifique
4-(3-methylphenoxy)-N-(2-nitrophenyl)butanamide has been extensively studied for its therapeutic potential in treating metabolic and cardiovascular diseases. It has been shown to improve insulin sensitivity, decrease inflammation, and reduce the risk of atherosclerosis. Additionally, it has been studied for its potential in treating various cancers and neurological disorders.
Propriétés
IUPAC Name |
4-(3-methylphenoxy)-N-(2-nitrophenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-13-6-4-7-14(12-13)23-11-5-10-17(20)18-15-8-2-3-9-16(15)19(21)22/h2-4,6-9,12H,5,10-11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJXGGTNVJCPPAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCC(=O)NC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-methylphenoxy)-N-(2-nitrophenyl)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[allyl(methylsulfonyl)amino]-N-(2,6-difluorophenyl)benzamide](/img/structure/B5210404.png)

![4-fluoro-3-[(4-methyl-1-piperidinyl)sulfonyl]-N-3-pyridinylbenzamide](/img/structure/B5210415.png)
![dimethyl 2,6-dimethyl-4-{3-[4-(4-morpholinylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5210422.png)
![3,4,5-triethoxy-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5210428.png)


![3-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-nitrobenzenesulfonate](/img/structure/B5210458.png)
![1-ethoxy-3-[3-(4-fluorophenoxy)propoxy]benzene](/img/structure/B5210476.png)
![9-allyl-2-phenyl-9H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B5210487.png)

